molecular formula C11H15N B8649303 2,6-Dimethylphenyl allylamine

2,6-Dimethylphenyl allylamine

Cat. No.: B8649303
M. Wt: 161.24 g/mol
InChI Key: CIUCBENRPYNJMV-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl allylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl allylamine typically involves the reaction of 2,6-dimethylphenylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the hydrolysis of allyl isothiocyanate with dilute hydrochloric acid, followed by neutralization with potassium hydroxide and distillation to obtain allylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl allylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl allylamines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenyl allylamine is unique due to the combination of the phenyl ring with methyl substitutions and the allylamine group. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,6-dimethyl-N-prop-2-enylaniline

InChI

InChI=1S/C11H15N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7,12H,1,8H2,2-3H3

InChI Key

CIUCBENRPYNJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dimethylaniline (12.1 g, 0.1 mole) and allyl chloride (3.8 g, 0.05 mole) were mixed and heated over a steam bath using an efficient reflux condenser for 8 hours, then treated with aqueous caustic soda solution, extracted with ether, the ethereal layer worked up and the residue distilled to give 2,6-dimethylphenyl allylamine, b.p. 5355°/0.3 mm) (6.0 g, 75%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Allyl p-toluenesulphonate (10.6 g, 0.05 mole) was heated with 2,6-dimethylaniline (6.0 g, 0.05 mole) in a steam bath for 2 hours, poured into water (100 ml), extracted into methylenedichloride (50 ml), dried (MgSO4), filtered, solvent evaporated and the product distilled to give 2,6-dimethylphenyl allylamine, identical with that in Route II. Subsequent steps were the same as for Route II.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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